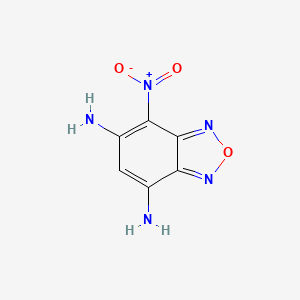

7-Nitro-2,1,3-benzoxadiazole-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Nitro-2,1,3-benzoxadiazole-4,6-diamine: is a chemical compound that belongs to the class of benzoxadiazoles. This compound is known for its unique structural properties and has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of nitro and amine groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,1,3-benzoxadiazole with nitric acid to introduce the nitro group at the 7th position This is followed by the reduction of the nitro group to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid

Industrial Production Methods: Industrial production of 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride.

Substitution: The amine groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 7-amino-2,1,3-benzoxadiazole-4,6-diamine.

Substitution: Formation of substituted benzoxadiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine serves as a building block for developing new heterocyclic compounds. Its ability to form stable complexes with various substrates enhances its utility in synthesizing novel materials with potential biological activities .

Biology

The compound is utilized as a fluorescent probe for detecting biomolecules such as proteins and nucleic acids. Its fluorescence properties allow for imaging applications in cellular biology and diagnostics. For example, it can be employed to visualize cellular structures or to study interactions between biomolecules under fluorescent microscopy .

Medicine

In medicinal chemistry, derivatives of this compound have been investigated for their anticancer properties. Specifically, compounds like 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol have shown selective inhibition of glutathione S-transferases (GST), which are important targets in cancer therapy due to their role in drug resistance mechanisms. Studies indicate that these derivatives can induce apoptosis in tumor cells at low concentrations .

Industry

In industrial applications, this compound is used in the production of dyes and pigments due to its vibrant fluorescence. Its unique chemical structure allows for the formulation of high-performance materials that are essential in various manufacturing processes .

Case Study 1: Anticancer Activity

A study evaluated the efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol as a GST inhibitor. The results demonstrated that this compound exhibited potent inhibitory activity against GST P1-1 and GST M2-2 isoforms. The study highlighted its potential as a therapeutic agent against cancers that exploit GST for drug resistance .

Case Study 2: Fluorescent Probes

Research on the use of 7-Nitro-2,1,3-benzoxadiazole derivatives as fluorescent probes showed promising results in bioanalytical applications. These compounds were successfully used to label amines and visualize cellular processes in real-time using fluorescence microscopy techniques .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Nitro-2,1,3-benzoxadiazole | Nitro group at position 7 | Enhanced electrophilicity; useful in biological applications |

| N,N-Dimethyl-2,1,3-benzoxadiazole | Dimethylamino groups | Improved solubility and reactivity; used in organic synthesis |

| 4-Chloro-7-nitrobenzofurazan | Chlorine substituent | Used primarily in optoelectronic applications |

Mechanism of Action

The mechanism of action of 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine involves the inhibition of glutathione S-transferases (GSTs). GSTs are enzymes involved in the detoxification of xenobiotics and are often overexpressed in cancer cells. The compound binds to the active site of GSTs, forming a stable complex that inhibits their catalytic activity . This inhibition disrupts the detoxification process, leading to the accumulation of toxic compounds and the induction of apoptosis in cancer cells. Additionally, the compound has been shown to induce cell cycle arrest and activate stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway .

Comparison with Similar Compounds

6-(7-Nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: This compound is also a derivative of 7-nitro-2,1,3-benzoxadiazole and has shown promising anticancer activity.

4-Fluoro-7-nitro-2,1,3-benzoxadiazole: Used as a fluorescent labeling reagent in biochemical studies.

4-Chloro-7-nitro-2,1,3-benzoxadiazole: Another fluorescent labeling reagent with similar properties.

Uniqueness: 7-Nitro-2,1,3-benzoxadiazole-4,6-diamine is unique due to the presence of two amine groups at the 4th and 6th positions, which allows for a wider range of chemical modifications and applications. Its ability to inhibit GSTs and induce apoptosis in cancer cells sets it apart from other similar compounds, making it a valuable compound for both research and therapeutic applications.

Properties

Molecular Formula |

C6H5N5O3 |

|---|---|

Molecular Weight |

195.14 g/mol |

IUPAC Name |

4-nitro-2,1,3-benzoxadiazole-5,7-diamine |

InChI |

InChI=1S/C6H5N5O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,7-8H2 |

InChI Key |

JIQVINMDPUPVJP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])N |

solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.